molecular formula C14H15N3O B11872167 (3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol CAS No. 185016-97-1

(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol

Cat. No.: B11872167
CAS No.: 185016-97-1
M. Wt: 241.29 g/mol
InChI Key: XQSHSSZYCUAFCE-UHFFFAOYSA-N
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Description

(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol (CAS 185016-97-1) is a high-purity chemical compound supplied for research and development purposes. This complex heterocyclic molecule, with the molecular formula C14H15N3O and a molecular weight of 241.29, is part of the imidazo[5,1-a]isoquinoline family . Compounds based on the imidazo[1,5-a]pyridine scaffold, a structurally related class, are recognized for their stable structure and remarkable photophysical properties, making them versatile tools in various research fields . These scaffolds are widely investigated for the development of emissive compounds in applications such as optoelectronics, coordination chemistry, and the creation of fluorescent molecular sensors . The straightforward functionalization of the core structure allows for the introduction of various groups, enabling researchers to fine-tune the compound's properties for specific investigative needs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

185016-97-1

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

[3-(dimethylamino)imidazo[5,1-a]isoquinolin-1-yl]methanol

InChI

InChI=1S/C14H15N3O/c1-16(2)14-15-12(9-18)13-11-6-4-3-5-10(11)7-8-17(13)14/h3-8,18H,9H2,1-2H3

InChI Key

XQSHSSZYCUAFCE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C2N1C=CC3=CC=CC=C32)CO

Origin of Product

United States

Preparation Methods

Bischler-Napieralsky Cyclization

The Bischler-Napieralsky reaction is a classical method for synthesizing 3,4-dihydroisoquinolines, which serve as intermediates for imidazo[5,1-a]isoquinolines. For example:

  • Step 1 : Cyclization of phenethylamine derivatives (e.g., 2-(3,4-dimethoxyphenyl)ethylamine) with acetic anhydride yields 3,4-dihydroisoquinoline.

  • Step 2 : Dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts dihydroisoquinolines to fully aromatic isoquinolines.

Imidazole Annulation

The imidazo[5,1-a]isoquinoline core is formed via cyclization of isoquinoline precursors with imidazole-building reagents:

  • Method A : Reaction of 1,2-diaminoisoquinoline with carboxylic acids in polyphosphoric acid (PPA) induces cyclization to imidazo[5,1-a]isoquinolines.

  • Method B : Microwave-assisted condensation of 2-chloroquinoline-3,4-diamine with aldehydes in ethanol produces the fused imidazole ring.

Key Catalysts and Conditions

MethodReagents/CatalystsTemperatureYieldSource
APPA150°C60–75%
BPd(OAc)₂, MW130°C45–65%

Functionalization at the 3-Position: Dimethylamino Group

Nucleophilic Substitution

A halogen (Cl/Br) at the 3-position undergoes substitution with dimethylamine:

  • Example : Treatment of 3-bromoimidazo[5,1-a]isoquinoline with dimethylamine in 2-methoxyethanol at 130°C for 12 hours affords the dimethylamino derivative.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enables direct installation of dimethylamino groups:

  • Conditions : Pd₂(dba)₃, Xantphos, dimethylamine, 100°C in toluene.

  • Yield : 70–85% for analogous compounds.

Introduction of the 1-Methanol Group

Grignard Addition to Aldehyde Intermediates

  • Step 1 : Oxidation of a methyl group at the 1-position to an aldehyde using MnO₂.

  • Step 2 : Addition of phenylmagnesium bromide to the aldehyde yields (pyridin-2-yl)methanol derivatives.

Reduction of Esters or Nitriles

  • Example : Lithium aluminum hydride (LiAlH₄) reduces 1-carboxylate esters to primary alcohols.

Comparative Functionalization Routes

SubstrateReagentConditionsYieldSource
1-AldehydePhMgBrTHF, 0°C → RT92%
1-CarboxylateLiAlH₄THF, 0°C80%

Integrated Synthetic Pathways

Sequential Route (PPA-Based)

  • Isoquinoline Formation : Bischler-Napieralsky cyclization of phenethylamine.

  • Imidazole Annulation : PPA-mediated cyclization with formic acid.

  • Dimethylamination : Pd-catalyzed coupling.

  • Methanol Installation : Grignard addition to 1-aldehyde.

Photochemical Approach

Recent advances utilize aromatic ketone photocatalysts (e.g., 9-fluorenone) for imidazo-isoquinoline synthesis under visible light:

  • Advantages : Mild conditions (25°C, 24 hours), no metal catalysts.

  • Limitations : Moderate yields (50–65%).

Challenges and Optimization

Regioselectivity in Imidazole Formation

Unsymmetrical diketones produce regioisomers, necessitating chromatographic separation. SFC (supercritical fluid chromatography) resolves 5- and 6-substituted products efficiently.

Protecting Group Strategies

  • Methanol Protection : TBDMS (tert-butyldimethylsilyl) ethers prevent oxidation during imidazole cyclization.

  • Deprotection : TBAF (tetrabutylammonium fluoride) cleaves TBDMS groups quantitatively .

Chemical Reactions Analysis

Types of Reactions

(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazoisoquinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazoisoquinoline compounds.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted imidazoisoquinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The dimethylamino and hydroxymethyl substituents in the target compound distinguish it from other imidazo[5,1-a]isoquinoline derivatives. Key comparisons include:

Table 1: Substituent-Driven Property Comparison
Compound Substituents Molecular Weight Key Properties/Applications Reference
(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol 3-(N,N-dimethylamino), 1-(hydroxymethyl) ~285.3 (estimated) Enhanced solubility, potential CNS activity N/A
2-(m-Ethoxyphenyl)imidazo[2,1-a]isoquinoline 2-(m-ethoxyphenyl) 288.37 Reproductive toxicity; emits NOx upon decomposition
5-(2,2-Difluoro-2-phenylethyl)-3-methoxybenzimidazo[2,1-a]isoquinolin-6-one Difluoroarylmethyl, methoxy 403.16 Fluorinated analog; potential kinase inhibition
2,3,5,6-Tetrahydro-5-(3,4-dichlorophenyl)imidazo[2,1-a]isoquinolin-5-ol Dichlorophenyl, hydroxyl ~369.3 Acute toxicity (RTECS: NI3052000)

Key Observations :

  • Polarity: The hydroxymethyl group in the target compound likely improves aqueous solubility compared to non-polar analogs like 2-(m-ethoxyphenyl) derivatives .
  • Toxicity: Dichlorophenyl-substituted analogs exhibit acute toxicity, whereas dimethylamino and hydroxymethyl groups may reduce such risks .
  • Synthetic Complexity : Fluorinated and dichlorophenyl derivatives require specialized reagents (e.g., elemental sulfur, fluorinated precursors) , while the target compound might be synthesized via reductive amination or nucleophilic substitution.

Key Observations :

  • Pd-Catalyzed Methods: Jafarpour and Ashtiani (2009) demonstrated efficient one-step synthesis of imidazo[5,1-a]isoquinolines via tandem alkylation-arylation, suggesting a viable route for the target compound .

Biological Activity

Introduction

The compound (3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol is an organic molecule notable for its unique imidazoisoquinoline structure, which is often linked to various pharmacological properties. This article explores its biological activity, including antimicrobial and anticancer effects, through a review of recent research findings and case studies.

  • Molecular Formula : C14H15N3O
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 185016-97-1
  • IUPAC Name : [3-(dimethylamino)imidazo[5,1-a]isoquinolin-1-yl]methanol

Structure

The compound features a dimethylamino group that enhances solubility and biological activity, along with a methanol moiety that can participate in hydrogen bonding interactions. This structural complexity allows for diverse interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, thereby exhibiting significant anticancer activity. For instance, the compound's mechanism of action involves binding to molecular targets that modulate signaling pathways critical for tumor growth.

Case Study: Enzyme Inhibition

A study evaluated the inhibitory effects of various imidazoisoquinoline derivatives on cancer-related enzymes. The results indicated that derivatives similar to This compound demonstrated IC50 values ranging from 50.0 µM to 268.25 µM against certain enzymes associated with tumorigenesis .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may exhibit significant activity against a range of bacterial strains, indicating potential as a therapeutic agent in treating infections.

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have been conducted to understand how variations in the compound's structure influence its biological activity. These studies suggest that modifications to the imidazoisoquinoline core can enhance or diminish its pharmacological effects.

Interaction Studies

Interaction studies using techniques such as surface plasmon resonance have provided insights into how This compound interacts with biological macromolecules. These studies are crucial for understanding the binding affinities and kinetics of the compound with various targets, which can inform further drug development efforts.

Comparative Analysis with Related Compounds

A comparison table of structurally related compounds is provided below:

Compound NameNotable Characteristics
2-Methyl-6-phenylnicotinic acidKnown for neuroprotective effects
4-DimethylaminobenzaldehydeUsed as a reagent in organic synthesis
3-AminoisoquinolineExhibits anticancer properties

This table illustrates the diversity within this class of molecules and highlights the unique attributes of This compound , particularly its potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for (3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol, and how do reaction conditions influence yield?

The compound is synthesized via silver-catalyzed intramolecular cyclization starting from 2-(2-ethynylphenyl)imidazo[1,2-a]pyridines. Key steps include:

  • Catalytic system : AgOTf (silver trifluoromethanesulfonate) and LiOTf (lithium trifluoromethanesulfonate) in methanol at room temperature, achieving planar π-conjugated skeletons confirmed by X-ray diffraction .
  • Solvent effects : Methanol enhances fluorescence properties (λem = 420–450 nm) and mitochondrial specificity in cell staining assays .
  • Yield optimization : Silica gel as an additive improves reaction efficiency by stabilizing intermediates.

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • X-ray crystallography : Confirms planar fused heterocyclic systems and π–π stacking interactions in the solid state .
  • Spectroscopic techniques :
    • NMR : Assigns proton environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm).
    • Mass spectrometry : Validates molecular weight (e.g., [M+H]<sup>+</sup> peaks).
  • Fluorescence profiling : Emission at 437 nm (in methanol/HEPES buffer) confirms electronic conjugation .

Q. What are the primary fluorescence properties of this compound, and how are they applied in cellular imaging?

  • Emission range : 420–450 nm in methanol, with a Stokes shift suitable for mitochondrial staining .
  • Mitochondrial specificity : Demonstrated in live-cell assays using co-localization with commercial dyes (e.g., MitoTracker) .
  • Quenching applications : Fluorescence turn-off responses for Cu<sup>2+</sup> and Pd<sup>2+</sup> detection (LOD = 0.24–0.35 μM) via metal coordination .

Advanced Research Questions

Q. How can computational methods resolve contradictions in fluorescence data across substituent variations?

  • DFT/TDDFT modeling : Explains red-shifted UV-vis spectra upon metal binding (e.g., Cu<sup>2+</sup> coordination alters HOMO-LUMO gaps) .
  • Substituent effects : Electron-donating groups (e.g., -OCH3) enhance fluorescence intensity, while electron-withdrawing groups (e.g., -NO2) reduce quantum yields. Discrepancies arise from solvent polarity and aggregation effects .

Q. What mechanistic insights guide the design of selective ion sensors using this compound?

  • Binding stoichiometry : Job’s plot analysis confirms a 2:1 (ligand:metal) ratio for Cu<sup>2+</sup> and Pd<sup>2+</sup>, forming [Cu(L)2H2O] and [Pd(L)2] complexes .
  • Selectivity optimization : Competing ions (e.g., Zn<sup>2+</sup>, Fe<sup>3+</sup>) are excluded via steric hindrance from the dimethylamino group and π-backbone rigidity .

Q. How does reaction solvent choice impact the compound’s bioactivity and crystallinity?

  • Methanol vs. DMF : Methanol improves crystallinity (evidenced by sharp XRD peaks) and mitochondrial targeting, while DMF increases solubility but reduces fluorescence due to aggregation .
  • pH sensitivity : Stability in pH 4–10 ensures applicability in physiological environments without decomposition .

Methodological Considerations

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Purification : Column chromatography (hexane/ethyl acetate/methanol gradients) removes unreacted imidazo precursors.
  • Catalyst recycling : Silver triflate recovery via aqueous extraction reduces costs .

Q. How can researchers validate the mitochondrial localization of this compound?

  • Co-staining assays : Use MitoTracker Red CMXRos (λex = 579 nm) and measure Pearson’s correlation coefficient (>0.85 indicates strong overlap) .
  • Flow cytometry : Quantify fluorescence intensity in mitochondrial vs. cytosolic fractions after cell lysis.

Q. What advanced techniques characterize metal-binding interactions?

  • EPR spectroscopy : Identifies paramagnetic Cu<sup>2+</sup> complexes (g ≈ 2.2, g ≈ 2.0) .
  • XAS (X-ray absorption spectroscopy) : Resolves coordination geometry (e.g., square planar vs. tetrahedral) .

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